molecular formula C21H15BrN4O4S B2657793 3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide CAS No. 1111993-38-4

3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide

Cat. No. B2657793
CAS RN: 1111993-38-4
M. Wt: 499.34
InChI Key: OIBVJWXDOZLFLO-UHFFFAOYSA-N
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Description

3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide is a useful research compound. Its molecular formula is C21H15BrN4O4S and its molecular weight is 499.34. The purity is usually 95%.
BenchChem offers high-quality 3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with intricate structures such as "3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide" often play a critical role in the synthesis of pharmaceuticals and materials. For example, research on the facile synthesis of tetrahydropyrimidoquinoline derivatives showcases the diverse reactivity of similar compounds, leading to the discovery of new molecules with potential biological activities (Elkholy & Morsy, 2006). Such studies are essential for the development of new drugs and materials with improved properties.

Antimicrobial Activity

The structure of the compound suggests potential antimicrobial activity, a common feature among quinoxalin derivatives. Studies have synthesized new quinazoline and quinazolinone derivatives, evaluating their antimicrobial activities against various pathogens. This research direction is vital for discovering new antimicrobial agents in the face of rising antibiotic resistance (Patel & Shaikh, 2011).

Anticonvulsant Activity

Another significant area of application for compounds with similar structural features is in the development of anticonvulsant drugs. The detailed study of the anticonvulsant activity of certain metabolic inhibitors demonstrates the potential therapeutic applications of structurally complex compounds (Robertson et al., 1987). Such research is crucial for the advancement of treatments for neurological disorders.

Polymorphism and Material Science

The effects of solvents on the polymorphism and shape of crystals, such as those studied for mefenamic acid, highlight the importance of chemical structure in material science (Mudalip et al., 2018). This research is relevant for the pharmaceutical industry, where the physical form of a drug can significantly impact its bioavailability and efficacy.

Designing Anticancer Agents

Research on functionalized amino acid derivatives for anticancer agent design indicates the potential of complex compounds to act as scaffolds for developing new therapies (Kumar et al., 2009). Such studies contribute to the ongoing search for more effective cancer treatments.

properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O4S/c1-2-7-26-20(27)14-8-16-17(29-11-28-16)9-15(14)23-21(26)31-10-18-24-19(25-30-18)12-3-5-13(22)6-4-12/h2-6,8-9H,1,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVJWXDOZLFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.